2-[2-(Methylthio)-4-thiazolyl]acetic Acid

Catalog No.
S12584567
CAS No.
32672-26-7
M.F
C6H7NO2S2
M. Wt
189.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(Methylthio)-4-thiazolyl]acetic Acid

CAS Number

32672-26-7

Product Name

2-[2-(Methylthio)-4-thiazolyl]acetic Acid

IUPAC Name

2-(2-methylsulfanyl-1,3-thiazol-4-yl)acetic acid

Molecular Formula

C6H7NO2S2

Molecular Weight

189.3 g/mol

InChI

InChI=1S/C6H7NO2S2/c1-10-6-7-4(3-11-6)2-5(8)9/h3H,2H2,1H3,(H,8,9)

InChI Key

WKMQMTPTZWDBRO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CS1)CC(=O)O

2-[2-(Methylthio)-4-thiazolyl]acetic acid is a thiazole derivative characterized by the presence of a methylthio group attached to the thiazole ring, along with an acetic acid functional group. Its molecular formula is C6H8N2O2SC_6H_8N_2O_2S and it has a molecular weight of approximately 188.20 g/mol. The compound appears as a light beige crystalline powder and is noted for its potential biological activities and applications in various chemical syntheses and medicinal chemistry .

  • Oxidation: It can be oxidized to form sulfoxides or sulfones, which may enhance its biological activity or alter its properties for specific applications.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used to modify solubility and bioavailability in pharmaceutical applications .
  • Amidation: The acetic acid moiety can participate in amidation reactions, forming amides that may exhibit different pharmacological profiles .

2-[2-(Methylthio)-4-thiazolyl]acetic acid exhibits a range of biological activities, particularly in the field of pharmacology. It has been studied for its potential antimicrobial properties, as well as its effects on various cellular pathways. Thiazole derivatives are generally known for their anticancer, anti-inflammatory, and antimicrobial activities, making this compound of interest in drug development .

Several synthesis methods have been reported for 2-[2-(Methylthio)-4-thiazolyl]acetic acid:

  • Esterification: Involves reacting aminothiazole derivatives with ethanol in the presence of a catalyst to yield intermediate products followed by further reactions to obtain the target compound .
  • Condensation Reactions: The synthesis may also involve condensation reactions between thiazole derivatives and other functional groups, leading to the formation of the desired acetic acid derivative through multiple steps including protection and deprotection strategies .

The applications of 2-[2-(Methylthio)-4-thiazolyl]acetic acid are diverse:

  • Pharmaceutical Development: It serves as a building block for synthesizing new drugs with enhanced bioactivity.
  • Electrochemical Sensors: The compound has been utilized in the preparation of modified electrodes for detecting metal ions, such as copper .
  • Research Tool: It is used in studies investigating the biological mechanisms of thiazole derivatives and their interactions with biological systems .

Interaction studies involving 2-[2-(Methylthio)-4-thiazolyl]acetic acid focus on its binding affinity with various biomolecules. These studies help elucidate its mechanism of action and potential therapeutic targets. For instance, research indicates that thiazole derivatives can interact with enzymes involved in metabolic pathways, influencing their activity and providing insights into their pharmacological effects .

Several compounds share structural similarities with 2-[2-(Methylthio)-4-thiazolyl]acetic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Aminothiazole-4-acetic acidContains an amino group on the thiazole ringKnown for its role in antibiotic synthesis
2-Thiazoleacetic acidLacks the methylthio groupExhibits different chemical reactivity
5-Methylthiazole-4-acetic acidMethyl group at position 5 instead of position 2Variations in biological activity compared to 2-[2-(Methylthio)-4-thiazolyl]acetic acid
2-(Methylthio)thiazole-4-carboxylic acidCarboxylic acid instead of acetic acidPotentially different pharmacological profiles

These compounds highlight the uniqueness of 2-[2-(Methylthio)-4-thiazolyl]acetic acid due to its specific methylthio substitution and acetic acid functionality, which may contribute to distinct biological activities and applications not found in other similar compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

188.99182081 g/mol

Monoisotopic Mass

188.99182081 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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